Cas no 1955558-01-6 (1-(4,4-difluorocyclohexyl)ethan-1-amine hydrochloride)
1-(4,4-difluorocyclohexyl)ethan-1-amine hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 1-?(4,?4-?difluorocyclohexyl)?ethan-?1-?amine hydrochloride
- Cyclohexanemethanamine, 4,4-difluoro-α-methyl-, hydrochloride
- 1-(4,4-difluorocyclohexyl)ethan-1-amine hydrochloride
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- MDL: MFCD28405300
- Inchi: 1S/C8H15F2N.ClH/c1-6(11)7-2-4-8(9,10)5-3-7;/h6-7H,2-5,11H2,1H3;1H
- InChI Key: ZVAYNUUVMZVORD-UHFFFAOYSA-N
- SMILES: C(C1CCC(F)(F)CC1)(N)C.Cl
1-(4,4-difluorocyclohexyl)ethan-1-amine hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-268498-1g |
1-(4,4-difluorocyclohexyl)ethan-1-amine hydrochloride |
1955558-01-6 | 1g |
$1029.0 | 2023-09-11 | ||
| Enamine | EN300-268498-5g |
1-(4,4-difluorocyclohexyl)ethan-1-amine hydrochloride |
1955558-01-6 | 5g |
$2981.0 | 2023-09-11 | ||
| Enamine | EN300-268498-10g |
1-(4,4-difluorocyclohexyl)ethan-1-amine hydrochloride |
1955558-01-6 | 10g |
$4421.0 | 2023-09-11 | ||
| AstaTech | 90389-1/G |
1-(4,4-DIFLUOROCYCLOHEXYL)ETHANAMINE HCL |
1955558-01-6 | 95% | 1g |
$1395 | 2023-09-18 | |
| Ambeed | A380698-1g |
1-(4,4-Difluorocyclohexyl)ethanamine hydrochloride |
1955558-01-6 | 97% | 1g |
$562.0 | 2024-07-28 | |
| Enamine | EN300-268498-0.05g |
1-(4,4-difluorocyclohexyl)ethan-1-amine hydrochloride |
1955558-01-6 | 95.0% | 0.05g |
$864.0 | 2025-03-20 | |
| Enamine | EN300-268498-0.1g |
1-(4,4-difluorocyclohexyl)ethan-1-amine hydrochloride |
1955558-01-6 | 95.0% | 0.1g |
$904.0 | 2025-03-20 | |
| Enamine | EN300-268498-0.25g |
1-(4,4-difluorocyclohexyl)ethan-1-amine hydrochloride |
1955558-01-6 | 95.0% | 0.25g |
$946.0 | 2025-03-20 | |
| Enamine | EN300-268498-0.5g |
1-(4,4-difluorocyclohexyl)ethan-1-amine hydrochloride |
1955558-01-6 | 95.0% | 0.5g |
$987.0 | 2025-03-20 | |
| Enamine | EN300-268498-1.0g |
1-(4,4-difluorocyclohexyl)ethan-1-amine hydrochloride |
1955558-01-6 | 95.0% | 1.0g |
$1029.0 | 2025-03-20 |
1-(4,4-difluorocyclohexyl)ethan-1-amine hydrochloride Suppliers
1-(4,4-difluorocyclohexyl)ethan-1-amine hydrochloride Related Literature
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
Additional information on 1-(4,4-difluorocyclohexyl)ethan-1-amine hydrochloride
Introduction to 1-(4,4-difluorocyclohexyl)ethan-1-amine hydrochloride (CAS No. 1955558-01-6)
1-(4,4-difluorocyclohexyl)ethan-1-amine hydrochloride, identified by its CAS number 1955558-01-6, is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules characterized by its unique structural features, which include a cyclohexyl ring substituted with two fluorine atoms and an amine functional group. The hydrochloride salt form enhances its solubility and stability, making it a valuable intermediate in synthetic chemistry and drug design.
The structural motif of 1-(4,4-difluorocyclohexyl)ethan-1-amine hydrochloride is particularly intriguing due to the presence of fluorine atoms at the 4-position of the cyclohexyl ring. Fluorinated aromatic and aliphatic compounds are widely recognized for their enhanced metabolic stability, lipophilicity, and binding affinity to biological targets. This makes them attractive candidates for medicinal chemistry applications, where modifications at specific positions can significantly influence pharmacokinetic and pharmacodynamic properties.
In recent years, there has been a surge in research focused on developing novel therapeutic agents with improved efficacy and reduced side effects. The amine group in 1-(4,4-difluorocyclohexyl)ethan-1-amine hydrochloride provides a versatile handle for further functionalization, enabling the synthesis of complex molecules such as protease inhibitors, kinase inhibitors, and other bioactive compounds. The hydrochloride salt form ensures that the compound remains stable under various storage conditions, facilitating its use in both laboratory-scale synthesis and large-scale pharmaceutical manufacturing.
One of the most compelling aspects of 1-(4,4-difluorocyclohexyl)ethan-1-amine hydrochloride is its potential application in the development of next-generation drugs targeting neurological disorders. Studies have demonstrated that fluorinated amines can exhibit potent activity against enzymes involved in neurodegenerative diseases such as Alzheimer's and Parkinson's. The cyclohexyl ring's steric hindrance can help optimize binding interactions with protein targets, while the fluorine atoms contribute to selective recognition. This combination of structural features makes it an ideal candidate for further exploration in drug discovery programs.
Furthermore, the compound's utility extends beyond traditional small-molecule drug development. Its unique structure has been explored in materials science applications, where it serves as a building block for designing advanced polymers and liquid crystals. These materials exhibit enhanced thermal stability and mechanical strength, making them suitable for use in electronic devices and high-performance coatings.
The synthesis of 1-(4,4-difluorocyclohexyl)ethan-1-amine hydrochloride involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques such as transition metal-catalyzed cross-coupling reactions have been employed to introduce the fluorine atoms into the cyclohexyl ring with high regioselectivity. These methods ensure that the desired product is obtained in high yield with minimal byproducts, which is crucial for pharmaceutical applications where purity is paramount.
Recent advancements in computational chemistry have also played a pivotal role in understanding the properties of 1-(4,4-difluorocyclohexyl)ethan-1-amine hydrochloride. Molecular modeling studies have provided insights into its interactions with biological targets at an atomic level, helping researchers design more effective derivatives. These computational tools are indispensable in modern drug discovery pipelines, allowing for rapid screening of large libraries of compounds to identify promising candidates for further optimization.
The pharmacological profile of 1-(4,4-difluorocyclohexyl)ethan-1-amine hydrochloride has been evaluated through both in vitro and in vivo studies. Initial experiments have shown that it exhibits moderate affinity for certain enzyme targets, suggesting potential therapeutic applications in areas such as anti-inflammatory therapy and pain management. However, further research is needed to fully elucidate its mechanism of action and assess its safety profile before clinical trials can be initiated.
In conclusion,1-(4,4-difluorocyclohexyl)ethan-1-amine hydrochloride (CAS No. 1955558-01-6) is a multifaceted compound with significant potential in pharmaceutical research and industrial applications. Its unique structural features make it an attractive scaffold for designing novel drugs targeting various diseases. As our understanding of fluorinated compounds continues to grow, this molecule is likely to play an increasingly important role in the development of next-generation therapeutics.
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